5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the hydroxy and benzoyl groups, and the attachment of the pyridin-3-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrial applications might include its use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyltetrahydro-2-furanyl]-2-methoxyphenol
- 3,4-Dimethoxyphenylacetic acid
- 3-(3,4-Dimethoxyphenyl)propionic acid
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C29H30N2O6 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O6/c1-5-13-37-22-10-9-21(14-18(22)2)27(32)25-26(20-8-11-23(35-3)24(15-20)36-4)31(29(34)28(25)33)17-19-7-6-12-30-16-19/h6-12,14-16,26,32H,5,13,17H2,1-4H3/b27-25+ |
InChI Key |
GUMBLYDIGFCOEW-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O)C |
Origin of Product |
United States |
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